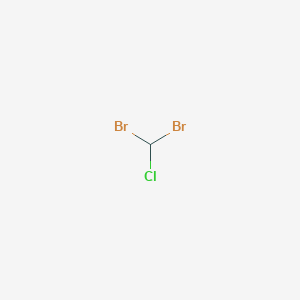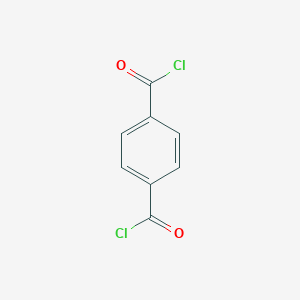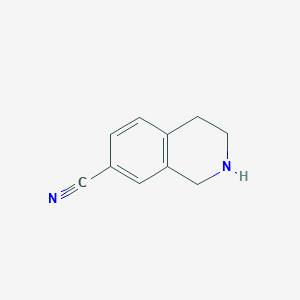
7-氰基-1,2,3,4-四氢异喹啉
描述
7-Cyano-1,2,3,4-tetrahydroisoquinoline is a compound that has been the subject of various synthetic and structural studies due to its relevance in medicinal chemistry and as a structural feature in many natural products. The compound is characterized by the presence of a cyano group attached to a tetrahydroisoquinoline scaffold, which is a saturated version of the isoquinoline alkaloid structure with a nitrogen atom in the heterocyclic ring .
Synthesis Analysis
The synthesis of 7-cyano-tetrahydroisoquinoline derivatives has been explored through different methods. For instance, the starting compounds with a 7-acetyl group and a cyano group were synthesized and reacted with N-aryl-2-chloroacetamides to produce a series of tetrahydroisoquinolines, which upon further reactions, yielded various derivatives . Another approach involved the reaction of 4-cyano-1,3-dihydroxy-tetrahydroisoquinoline with Vilsmeier reagent to produce chloro aldehydes and naphthyridine derivatives . Additionally, a domino reaction catalyzed by indium chloride in water was used to synthesize various tetrahydroquinoline derivatives efficiently .
Molecular Structure Analysis
The molecular structures of the synthesized 7-cyano-tetrahydroisoquinoline derivatives have been characterized using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structures of some compounds, confirming their proposed structures . Spectral data, including Mass, 1H & 13C NMR, NOE, and HETERO COSY, have also been used to identify and confirm the structures of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of 7-cyano-tetrahydroisoquinoline derivatives has been studied through various reactions. Alkylation reactions, intramolecular cyclizations, and reactions with different reagents such as hydrazine hydrate, phenylhydrazine, and thiosemicarbazide have been performed to synthesize a wide range of compounds, including tetrahydroquinolines and tetrahydrothienoquinolines . The reaction mechanisms have been proposed based on the observed products and their spectral data .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-cyano-tetrahydroisoquinoline derivatives are inferred from their synthesis and structural characterization. The solubility, reactivity, and stability of these compounds can vary depending on the substituents and the conditions under which they are synthesized and stored. The crystal structure analysis provides insights into the molecular conformations and potential intermolecular interactions, which can influence the compound's properties .
科学研究应用
合成和结构分析
- 一项研究专注于合成和结构表征7-氰基-1,2,3,4-四氢异喹啉衍生物。采用X射线衍射分析、红外光谱和电子吸收光谱,以及量子化学计算,来理解这些化合物的性质(Sokol et al., 2002)。
化学性质和合成技术
- 已进行了关于合成4-氰基或4-烷基-7-羟基四氢异喹啉的研究,展示了形成这些化合物所涉及的各种化学反应和途径(Hoshino et al., 1971)。
- 另一项研究合成了4-氰基-7-(α,γ-丁二氧基)-5,6,7,8-四氢异喹啉-3-酮及相关化合物,使用1H-NMR和质谱进行结构验证(Krichevskii et al., 1995)。
在催化和材料科学中的应用
- 四氢异喹啉,包括7-氰基-1,2,3,4-四氢异喹啉衍生物,已被用作化学反应中的手性催化剂,展示了这些化合物在不对称催化中的实用性(Yamashita et al., 1983)。
- 在材料科学领域,基于3-羟基-1-苯基-1,2,3,4-四氢喹啉的含氰基化合物被研究作为潜在的发光材料,突显了这些化合物的多样应用(Malinauskas et al., 2009)。
潜在的医药和生物应用
- 一些7-氰基-1,2,3,4-四氢异喹啉衍生物已显示出在癌症研究中的潜力,表明这些化合物在抗癌药物开发中可能具有应用(Cao et al., 2019)。
- 已进行了有关合成取代的1,2,3,4-四氢异喹啉作为抗癌药物的研究,进一步强调了这些化合物的潜在药用价值(Redda et al., 2010)。
安全和危害
The safety information for 7-Cyano-1,2,3,4-tetrahydroisoquinoline includes hazard statements H302 - H411, indicating that it is harmful if swallowed and toxic to aquatic life with long lasting effects . The precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501, which provide instructions for handling, storage, and disposal .
未来方向
The future directions for research on 7-Cyano-1,2,3,4-tetrahydroisoquinoline could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry and clinical medicine . Additionally, the development of new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives is an area of ongoing research .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFNUFCUPDECPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436396 | |
| Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
149355-52-2 | |
| Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


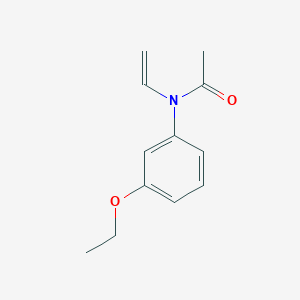
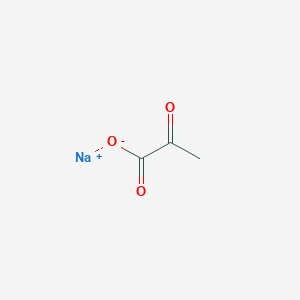
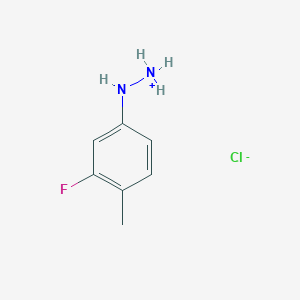
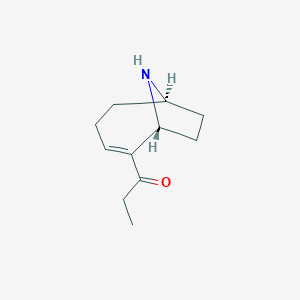
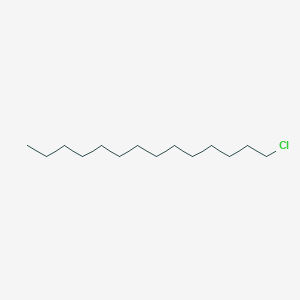
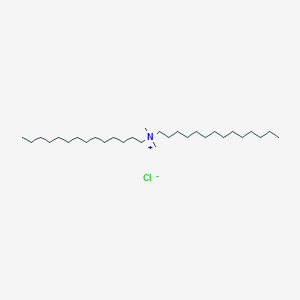
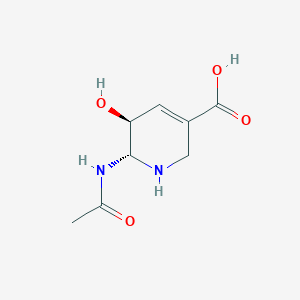
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)
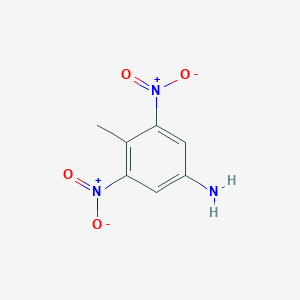
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)
